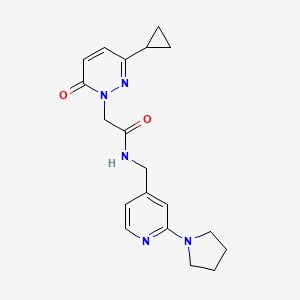

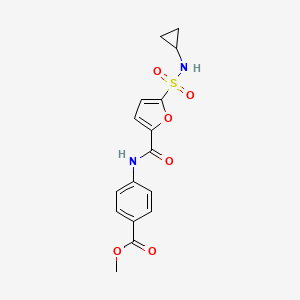

methyl 4-(5-(N-cyclopropylsulfamoyl)furan-2-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to have various biological activities and are used in the development of new drugs .

Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, HRMS, and SC-XRD . For example, the structure of 2-methylfuran is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furan-2,5- and furan-2,4-dicarboxylic acid can be formed concurrently under solvent-free conditions via a disproportionation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and flash point of a compound can be determined .科学的研究の応用

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in drug design is a strategic approach to developing new antibacterial agents. This is due to the structural versatility of furan derivatives which allows for a variety of synthetic modifications, enhancing their therapeutic potential.

Antimicrobial Resistance Combatant

The rise of antimicrobial resistance is a significant global health concern. Furan derivatives, such as methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate, are being explored for their potential to combat microbial resistance . Their unique chemical structure may interfere with bacterial growth mechanisms, offering a new pathway to tackle resistant strains.

Biofilm Formation Inhibition

Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial agents. Furan derivatives have shown promise in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa, a common biofilm-forming bacterium . This application is crucial in medical device coatings and water treatment processes.

Antitubercular Agent

Tuberculosis (TB) remains a major global health issue, and the search for new antitubercular agents is ongoing. Furan derivatives have emerged as potential candidates that can interfere with iron homeostasis in Mycobacterium tuberculosis . This interference is critical as iron is essential for the survival and virulence of the bacteria.

Antimycobacterial Properties

Beyond TB, furan derivatives are being studied for their broader antimycobacterial properties. They have shown the ability to act on various molecular targets within mycobacteria, which could lead to the development of new treatments for mycobacterial infections .

Drug Synthesis and Design

The structural complexity of furan derivatives makes them a valuable scaffold in drug synthesis and design. Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate can serve as a precursor or intermediate in the synthesis of more complex molecules with desired pharmacological activities .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-[[5-(cyclopropylsulfamoyl)furan-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-23-16(20)10-2-4-11(5-3-10)17-15(19)13-8-9-14(24-13)25(21,22)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYSPZHQIIKERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(5-(N-cyclopropylsulfamoyl)furan-2-carboxamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)

![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)